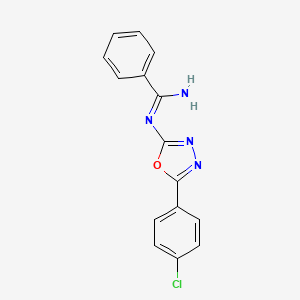

N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzimidamide

Description

Properties

Molecular Formula |

C15H11ClN4O |

|---|---|

Molecular Weight |

298.73 g/mol |

IUPAC Name |

N'-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenecarboximidamide |

InChI |

InChI=1S/C15H11ClN4O/c16-12-8-6-11(7-9-12)14-19-20-15(21-14)18-13(17)10-4-2-1-3-5-10/h1-9H,(H2,17,18,20) |

InChI Key |

PDXMIEQNTZJWLG-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/C2=NN=C(O2)C3=CC=C(C=C3)Cl)/N |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC2=NN=C(O2)C3=CC=C(C=C3)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzimidamide typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-chlorobenzoic acid with hydrazine hydrate to form 4-chlorobenzohydrazide. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the corresponding 1,3,4-oxadiazole ring. Finally, the oxadiazole derivative is treated with benzimidamide under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and oxadiazole moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzimidamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential antiviral, antibacterial, and anticancer properties.

Agriculture: It may be used as a pesticide or herbicide due to its bioactive properties.

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzimidamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide

Key Structural Differences :

- Oxadiazole Modification : The oxadiazole ring in this compound is partially reduced (4,5-dihydro) and substituted with a thioxo (S=O) group at position 5, replacing the aromatic oxadiazole in the target compound.

- Side Chain : A branched 3-methylbutyl chain links the 4-chlorobenzamide group to the oxadiazole, contrasting with the direct benzimidamide substitution in the target compound.

Inferred Properties :

- The branched alkyl chain may enhance solubility but reduce rigidity compared to the planar benzimidamide group in the target compound.

Synthesis : Synthesized via literature methods involving cyclization of thiosemicarbazides or hydrazine derivatives .

4-Chloro-N-[4-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]amino]-4-oxobutyl]benzamide

Key Structural Differences :

- Oxadiazole Substituent : The oxadiazole ring is substituted with a furan-2-yl group instead of 4-chlorophenyl.

- Linker : A four-carbon chain with an amide group connects the benzamide moiety to the oxadiazole, introducing conformational flexibility.

Inferred Properties :

Chemical Data :

- Formula : C₁₇H₁₅ClN₄O₄

- CAS No.: 851723-24-5 .

Tabulated Comparison of Structural and Functional Features

Research Implications and Limitations

- Electronic Effects : The 4-chlorophenyl group in the target compound may confer stronger hydrophobic interactions compared to the furan or thioxo analogs, which prioritize polar or π-π interactions.

- Synthetic Accessibility : The target compound’s direct benzimidamide substitution avoids the multi-step synthesis required for branched or flexible linkers in analogs .

Biological Activity

N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)benzimidamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by the presence of a 1,3,4-oxadiazole ring and a benzimidamide moiety. The oxadiazole ring is known for conferring various pharmacological properties to compounds.

Biological Activities

- Antimicrobial Activity

-

Anticancer Properties

- Research indicates that this compound has cytotoxic effects on several cancer cell lines. For instance, it has shown promising activity against human breast adenocarcinoma (MCF-7) and other leukemia cell lines with IC50 values in the micromolar range . The mechanism appears to involve the induction of apoptosis through pathways such as p53 activation and caspase-3 cleavage .

- Antiviral Activity

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.

- Induction of Apoptosis : It activates apoptotic pathways in cancer cells by modulating key proteins involved in cell cycle regulation and survival .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50 Values | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Varies by strain | Enzyme inhibition |

| Anticancer | MCF-7, U-937 (leukemia) | 0.65 - 2.41 µM | Apoptosis induction via p53 activation |

| Antiviral | Specific viral strains (preliminary) | Not yet determined | Inhibition of viral replication |

Case Study: Anticancer Efficacy

A study evaluating the anticancer properties of the compound demonstrated that it significantly reduced cell viability in MCF-7 cells with an IC50 value of approximately 0.65 µM. Flow cytometry assays revealed that treatment led to cell cycle arrest at the G0-G1 phase and increased apoptosis markers such as cleaved caspase-3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.